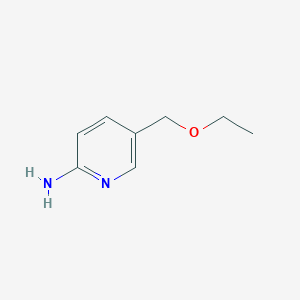

5-(乙氧甲基)吡啶-2-胺

描述

Synthesis Analysis

The synthesis of 5-(Ethoxymethyl)pyridin-2-amine involves introducing an ethoxymethyl group to the pyridine ring. Specific synthetic methods may vary, but one approach could be the reaction of pyridyl amine with an appropriate aldehyde or ketone. Further optimization and characterization are essential for efficient synthesis .

Molecular Structure Analysis

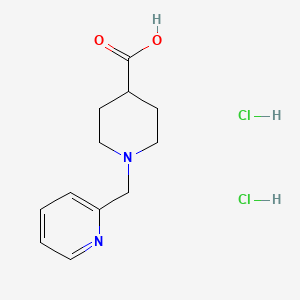

The molecular structure of 5-(Ethoxymethyl)pyridin-2-amine consists of a pyridine ring substituted with an ethoxymethyl group at position 5. The nitrogen atom in the pyridine ring contributes to its unique properties and reactivity .

Chemical Reactions Analysis

科学研究应用

1. Anti-inflammatory Activities

- Application Summary : Pyrimidines, including pyrimidinamine derivatives, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Fungicidal Activity

- Application Summary : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding fungicidal activity . They act as mitochondrial complex I electron transport inhibitors .

- Methods of Application : The compounds were synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

- Results or Outcomes : Among these compounds, one had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

3. Antitrypanosomal and Antiplasmodial Activities

- Application Summary : 2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

4. Production of Drugs

- Application Summary : 2-Aminopyridine, an isomer of aminopyridines, is used in the production of the drugs piroxicam, sulfapyridine, tenoxicam, and tripelennamine .

- Methods of Application : It is produced by the reaction of sodium amide with pyridine, the Chichibabin reaction .

- Results or Outcomes : The outcome is the production of drugs used for various therapeutic purposes .

5. Antitumor Activity

- Application Summary : Some 2-aminopyrimidine derivatives have shown potential as antitumor agents . They inhibit the growth of tumor cells by interfering with cell division .

- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : Some of the compounds exhibited quite good antitumor activity .

6. Production of Dyes

- Application Summary : 2-Aminopyridine, an isomer of aminopyridines, is used in the production of dyes . These dyes are used in various industries, including textiles and printing .

- Methods of Application : It is produced by the reaction of sodium amide with pyridine, the Chichibabin reaction .

- Results or Outcomes : The outcome is the production of dyes used for various industrial purposes .

属性

IUPAC Name |

5-(ethoxymethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYXZUAKLJFPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666901 | |

| Record name | 5-(Ethoxymethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxymethyl)pyridin-2-amine | |

CAS RN |

782431-91-8 | |

| Record name | 5-(Ethoxymethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)

![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)

![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)

![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)

![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)